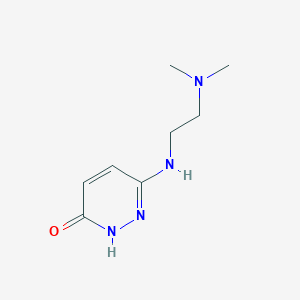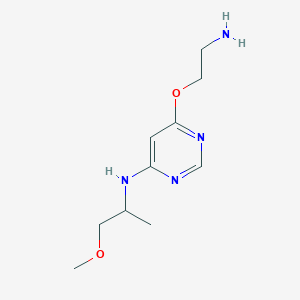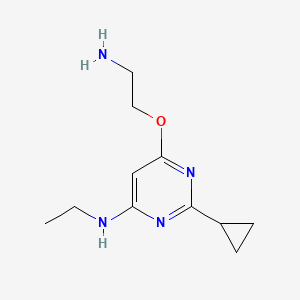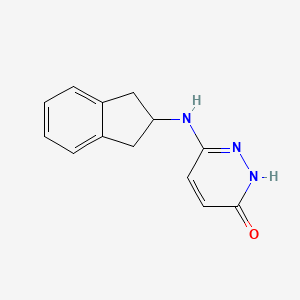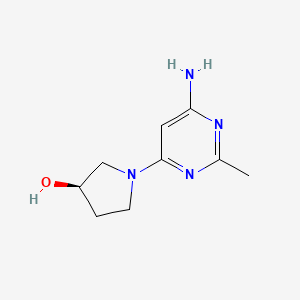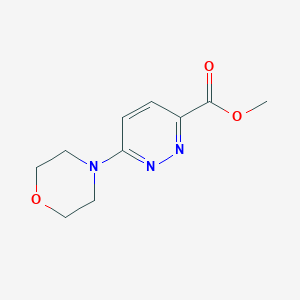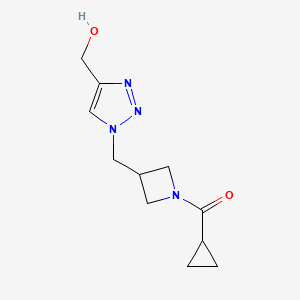
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Übersicht
Beschreibung
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The azetidine ring could undergo ring-opening reactions, and the triazole could participate in click chemistry reactions. The hydroxymethyl group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of polar groups like the hydroxymethyl group and the nitrogen in the azetidine and triazole rings would likely make the compound polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research into the synthesis of cyclic dipeptidyl ureas presents a method involving Ugi reactions, yielding compounds that may share structural similarities with cyclopropyl derivatives. These compounds exhibit potential for further chemical modification and application in various fields, including material science and drug discovery (Sañudo et al., 2006).
Application in Heterocycle Synthesis
- The use of methyl 3-cyclopropyl-3-oxopropanoate for synthesizing heterocycles indicates the versatility of cyclopropyl-containing compounds in creating novel heterocyclic structures, which could be applied in the development of new pharmaceuticals or materials (Pokhodylo et al., 2010).
Antitumor Applications
- A study on 2-cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents reveals the potential therapeutic applications of cyclopropyl compounds in cancer treatment. The research emphasizes the compounds' cytotoxicity against hypoxic cells, suggesting their use in targeting tumor microenvironments (Naylor et al., 1997).
Catalytic Applications
- The development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure showcases the application of cyclopropyl and triazole derivatives in catalysis, facilitating efficient chemical synthesis processes (Ozcubukcu et al., 2009).
Discovery and Synthesis of Clinical Candidates
- The synthesis of P2X7 antagonists for treating mood disorders employs a dipolar cycloaddition reaction, demonstrating the role of cyclopropyl derivatives in the discovery and development of new drugs. This highlights the compound's significance in advancing pharmaceutical research and offering new treatments for neurological conditions (Chrovian et al., 2018).
Wirkmechanismus
Azetidines
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Triazoles
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their use in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Eigenschaften
IUPAC Name |
cyclopropyl-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-7-10-6-15(13-12-10)5-8-3-14(4-8)11(17)9-1-2-9/h6,8-9,16H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVKNPEVDMPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


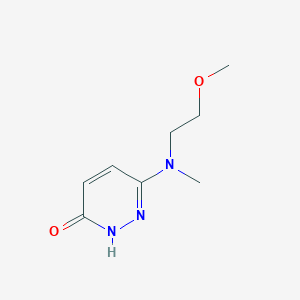

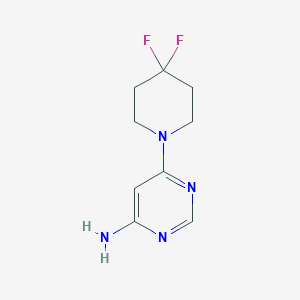
![N-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1479376.png)
